N-(furan-2-ylmethyl)-2-iodoaniline
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Overview
Description
N-(furan-2-ylmethyl)-2-iodoaniline is an organic compound that features a furan ring and an aniline moiety substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-iodoaniline typically involves the reaction of 2-iodoaniline with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-iodoaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The furan ring and iodine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide: Similar in structure but contains a hydrazide group instead of an aniline moiety.
Furan-2-ylmethyl furan-2-carboxylate: Contains two furan rings and a carboxylate group.
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains an amide group instead of an aniline moiety
Uniqueness
N-(furan-2-ylmethyl)-2-iodoaniline is unique due to the presence of both a furan ring and an iodine-substituted aniline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10INO |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-iodoaniline |
InChI |
InChI=1S/C11H10INO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |
InChI Key |
ZEAFLEMUSKSTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CO2)I |
Origin of Product |
United States |
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